

In Vitro Toxicity of 3,4-Methylenedioxy PV9 Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: 3,4-Methylenedioxy PV9 hydrochloride

Cat. No.: B593207

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This technical guide provides a comprehensive overview of the current understanding of the in vitro toxicity of **3,4-Methylenedioxy PV9 hydrochloride** (MDPV9). Due to the limited specific research on MDPV9, this document synthesizes available data on the compound and leverages more extensive research on its parent compound, 3,4-methylenedioxypyrovalerone (MDPV), to infer potential toxicological profiles and mechanisms. The physiological and toxicological properties of MDPV9 are not yet fully characterized, and it is primarily available as an analytical reference standard[1].

Executive Summary

3,4-Methylenedioxy PV9 hydrochloride (MDPV9) is a synthetic cathinone derivative. While specific toxicological data for MDPV9 is sparse, preliminary information indicates it exhibits cytotoxicity across a range of cell lines. Broader research on the parent compound, MDPV, suggests that the toxic effects are likely mediated through the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways. This guide presents the available quantitative data, details relevant experimental protocols for assessing cytotoxicity, and visualizes the proposed mechanisms of action.

Quantitative Toxicity Data

The available quantitative data on the in vitro toxicity of MDPV9 is limited. The data presented below includes the known LC50 range for MDPV9 and, for comparative and inferential purposes, cytotoxicity data for the parent compound, MDPV.

Table 1: Cytotoxicity of **3,4-Methylenedioxy PV9 Hydrochloride** (MDPV9)

| Cell Line | Cell Type | LC50 (μ M) |
|--------------------------------|---------------------------------|-----------------|
| BEAS-2B | Human Bronchial Epithelium | 12.8 - 67.5[2] |
| Human Aortic Endothelial Cells | Endothelial | 12.8 - 67.5[2] |
| HASM | Human Aortic Smooth Muscle | 12.8 - 67.5[2] |
| SK-N-SH | Human Neuroblastoma | 12.8 - 67.5[2] |
| A172 | Human Glioblastoma | 12.8 - 67.5[2] |
| HepG2 | Human Liver Carcinoma | 12.8 - 67.5[2] |
| MKN45 | Human Gastric Cancer | 12.8 - 67.5[2] |
| DLD1 | Human Colorectal Adenocarcinoma | 12.8 - 67.5[2] |

Note: A specific LC50 for each cell line was not provided in the source material.

Table 2: In Vitro Cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV)

| Cell Line | Cell Type | Concentration Range | Observed Effects | Reference |
|---|-------------|---------------------|---|-----------|
| Primary Rat Hepatocytes | Hepatocytes | 0.2 - 1.6 mM | Concentration-dependent loss of cell viability, GSH depletion, ROS/RNS accumulation, ATP depletion, increased intracellular Ca ²⁺ , apoptosis. | [3] |
| Bovine Brain Microvessel Endothelial Cells (bBMVEC) | Endothelial | 0.5 - 2.5 mM | Increased LDH release, decreased cellular proliferation, increased ROS and nitric oxide production, disruption of cell monolayer. | [4] |

Experimental Protocols

Detailed experimental protocols for MDPV9 are not publicly available. However, the following are standard and widely accepted protocols for assessing in vitro cytotoxicity and are representative of the methods used in the studies of related compounds like MDPV.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to assess the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

- Compound Treatment: Prepare serial dilutions of MDPV9 hydrochloride in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 μ L of the compound dilutions to the respective wells. Include vehicle-only controls.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Following incubation, add 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
- Formazan Solubilization: Carefully remove the MTT solution and add 150 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Membrane Integrity Assessment using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

- Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
- Incubation: Incubate the plate for the specified duration.
- Sample Collection: 45 minutes before the end of the incubation, add lysis buffer to the maximum release control wells. Centrifuge the plate to pellet any detached cells.
- LDH Reaction: Transfer 50 μ L of the supernatant from each well to a new 96-well plate. Add 50 μ L of the LDH assay reaction mixture to each well.

- Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
- Stop Reaction: Add 50 μ L of the stop solution to each well.
- Absorbance Measurement: Measure the absorbance at 490 nm.
- Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Treat cells cultured in 6-well plates with the desired concentrations of MDPV9 hydrochloride for the chosen duration.
- Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
- Washing: Wash the cells with cold PBS.
- Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations: Workflows and Signaling Pathways

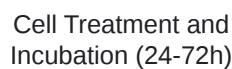
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for in vitro cytotoxicity testing and the proposed signaling pathway for MDPV-induced hepatotoxicity, which may be relevant for MDPV9.

General Experimental Workflow for In Vitro Cytotoxicity Testing

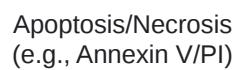
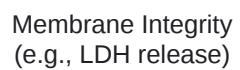
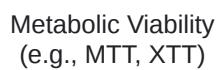
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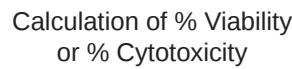
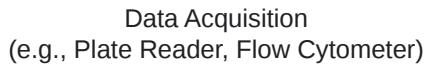
Exposure



Cytotoxicity Assays

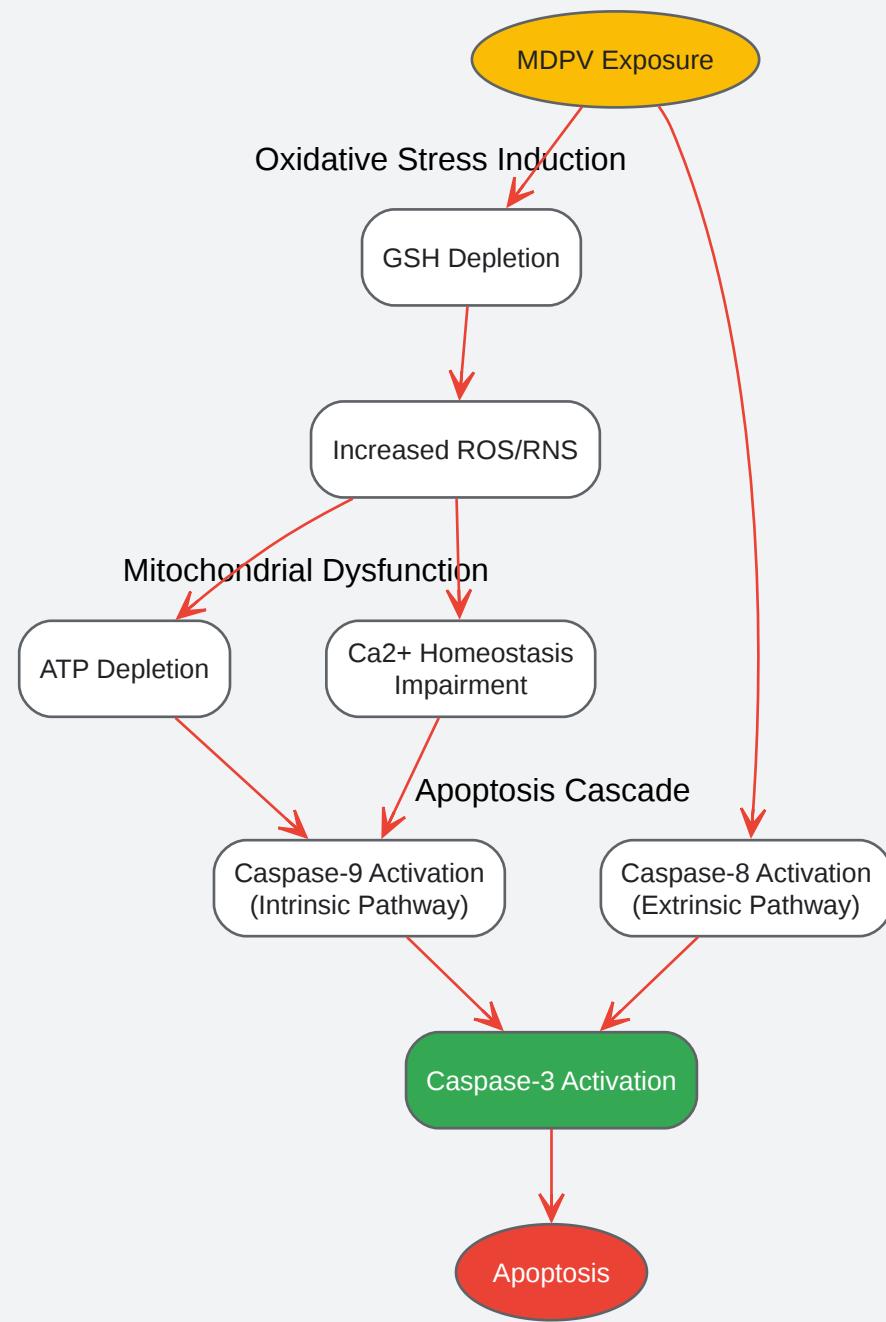


Data Analysis

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Caption: General experimental workflow for cytotoxicity assessment.

Proposed Signaling Pathway for MDPV-Induced Hepatotoxicity

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